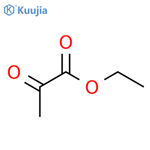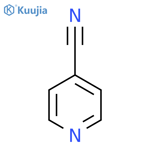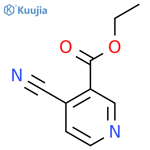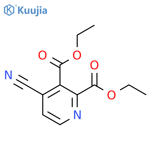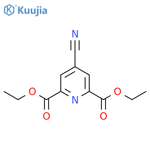- Homolytic alkoxycarbonylation reactions in two-phase systems. 3. Introduction of a single carboxylic acid ester function into cyano- or (alkoxycarbonyl)-substituted N-heteroaromatics, Heterocycles, 1987, 26(3), 731-44
Cas no 97316-50-2 (Ethyl 4-cyanopicolinate)
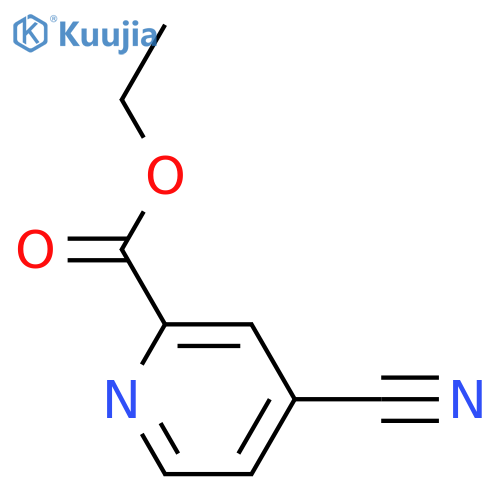
Ethyl 4-cyanopicolinate structure
商品名:Ethyl 4-cyanopicolinate
Ethyl 4-cyanopicolinate 化学的及び物理的性質
名前と識別子
-
- 2-Pyridinecarboxylicacid, 4-cyano-, ethyl ester
- Ethyl 4-cyanopicolinate
- ETHYL 4-CYANO-2-PYRIDINECARBOXYLATE
- ethyl 4-cyanopyridine-2-carboxylate
- 2-ethoxycarbonyl-4-pyridinecarbonitrile
- 4-cyano-2-ethoxycarbonylpyridine
- Ethyl-4-cyan-2-pyridincarboxylat
- 4-cyano-2-pyridinecarboxylic acid ethyl ester
- 2-ethoxycarbonyl-4-cyanopyridine
- YJZQRRZEDGIEFC-UHFFFAOYSA-N
- 4553AF
- VP11686
- AK398384
- AB0098414
- 4-Cyanopyridine-2-carboxylic acid ethyl ester
- 2-Pyridinecarboxylic acid, 4
- J-521006
- SCHEMBL3077434
- CS-0085180
- BB-0602
- AKOS005071845
- 2-Pyridinecarboxylic acid, 4-cyano-, ethyl ester
- C77339
- XDA31650
- DTXSID00541862
- MFCD09152770
- 97316-50-2
- SB52609
-
- MDL: MFCD09152770
- インチ: 1S/C9H8N2O2/c1-2-13-9(12)8-5-7(6-10)3-4-11-8/h3-5H,2H2,1H3
- InChIKey: YJZQRRZEDGIEFC-UHFFFAOYSA-N
- ほほえんだ: N#CC1C=C(C(OCC)=O)N=CC=1
計算された属性
- せいみつぶんしりょう: 176.05900
- どういたいしつりょう: 176.058577502g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 231
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63
- 疎水性パラメータ計算基準値(XlogP): 1.1
じっけんとくせい
- 密度みつど: 1.21
- ゆうかいてん: 91-93°
- ふってん: 307.8°Cat760mmHg
- フラッシュポイント: 140°C
- 屈折率: 1.529
- PSA: 62.98000
- LogP: 1.12998
Ethyl 4-cyanopicolinate セキュリティ情報
- 危険レベル:IRRITANT
Ethyl 4-cyanopicolinate 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Ethyl 4-cyanopicolinate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1050461-250mg |
2-Pyridinecarboxylic acid, 4-cyano-, ethyl ester |
97316-50-2 | 97% | 250mg |
$155 | 2024-06-06 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SF470-200mg |
Ethyl 4-cyanopicolinate |
97316-50-2 | 97% | 200mg |
1045.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SF470-250mg |
Ethyl 4-cyanopicolinate |
97316-50-2 | 97% | 250mg |
1639CNY | 2021-05-08 | |
| Aaron | AR00IKMG-100mg |
2-Pyridinecarboxylic acid, 4-cyano-, ethyl ester |
97316-50-2 | 97% | 100mg |
$45.00 | 2025-02-28 | |
| Aaron | AR00IKMG-5g |
2-Pyridinecarboxylic acid, 4-cyano-, ethyl ester |
97316-50-2 | 97% | 5g |
$1543.00 | 2025-02-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1155820-1g |
Ethyl 4-cyanopicolinate |
97316-50-2 | 98% | 1g |
¥3034.00 | 2024-04-23 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1155820-250mg |
Ethyl 4-cyanopicolinate |
97316-50-2 | 98% | 250mg |
¥1309.00 | 2024-04-23 | |
| eNovation Chemicals LLC | Y1050461-5g |
2-Pyridinecarboxylic acid, 4-cyano-, ethyl ester |
97316-50-2 | 97% | 5g |
$1725 | 2024-06-06 | |
| A2B Chem LLC | AI65436-250mg |
Ethyl 4-cyano-2-pyridinecarboxylate |
97316-50-2 | 97% | 250mg |
$195.00 | 2023-12-29 | |
| 1PlusChem | 1P00IKE4-100mg |
2-Pyridinecarboxylic acid, 4-cyano-, ethyl ester |
97316-50-2 | 98% | 100mg |
$65.00 | 2025-03-01 |
Ethyl 4-cyanopicolinate 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Solvents: Water
1.2 Reagents: Sulfuric acid , Ferrous sulfate Solvents: Dichloromethane , Water
1.2 Reagents: Sulfuric acid , Ferrous sulfate Solvents: Dichloromethane , Water
リファレンス
合成方法 2
はんのうじょうけん
リファレンス
- (2,3-Dihydrobenzofuranyl)thiazoles as phosphodiesterase inhibitors, World Intellectual Property Organization, , ,
合成方法 3
はんのうじょうけん
リファレンス
- A novel convenient and selective alkoxycarbonylation of heteroaromatic bases by oxalic acid monoesters, Tetrahedron Letters, 1992, 33(21), 3057-60
合成方法 4
はんのうじょうけん
1.1 Reagents: Hydrogen peroxide
リファレンス
- Catalyst selection by transition state affinity chromatography-an assessment, Molecular Catalysis, 2017, 437, 140-149
合成方法 5
はんのうじょうけん
1.1 Reagents: Sulfuric acid , Ferrous sulfate , Hydrogen peroxide Solvents: Water
リファレンス
- Decisive increase of regioselectivity in radical substitutions: Minisci reaction in the two-phase system, Angewandte Chemie, 1985, 97(8), 694-5
Ethyl 4-cyanopicolinate Raw materials
Ethyl 4-cyanopicolinate Preparation Products
Ethyl 4-cyanopicolinate 関連文献
-
Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277
-
James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097
-
Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405
97316-50-2 (Ethyl 4-cyanopicolinate) 関連製品
- 58997-09-4(4-methyl-2-Pyridinecarboxylic acid ethyl ester)
- 59663-96-6(Ethyl 4-(hydroxymethyl)picolinate)
- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)
- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)
- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)
- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)
- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)
- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)
- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)
- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)
推奨される供給者
Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

